Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate
Description
Molecular Architecture Analysis
The molecular framework of methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate consists of a propanoate backbone modified by two distinct fluorinated groups: a trifluoromethyl (-CF₃) moiety at the C3 position and a fluorocarbonothioyl (-SCF₂) group at the C2 position. The thioester functional group (-SCO-) replaces the traditional oxyester (-OCO-), introducing enhanced lipophilicity and electron-withdrawing characteristics.
Key structural features :
- Stereoelectronic effects : The trifluoromethyl group induces strong electron withdrawal via its -I effect, polarizing the adjacent carbonyl group and increasing electrophilicity at the thioester carbon.
- Conformational rigidity : Steric interactions between the bulky trifluoromethyl and fluorocarbonothioyl groups restrict rotation around the C2-C3 bond, favoring a planar configuration that stabilizes resonance between the thioester carbonyl and sulfur lone pairs.
- Bond lengths : Computational models predict a C=O bond length of approximately 1.21 Å and a C-S bond length of 1.82 Å, consistent with thioester resonance delocalization.
Molecular formula : C₅H₄F₄O₂S
Molecular weight : 228.15 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, O=16.00, S=32.07)
| Structural Feature | Description |
|---|---|
| Backbone | Propanoate ester (CH₃COO-) |
| C2 Substituent | Fluorocarbonothioyl (-SCF₂) |
| C3 Substituent | Trifluoromethyl (-CF₃) |
| Functional Groups | Thioester (-SCO-), ester (-COO-) |
IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name This compound follows substitutive nomenclature rules:
- Parent chain : Propanoate (three-carbon chain with ester termination).
- Numbering : The carboxylate carbon is position 1; substituents are assigned to positions 2 and 3.
- Substituents :
- Position 2 : Fluorocarbonothioyl (-SCF₂), prioritized by seniority over the trifluoromethyl group due to sulfur’s higher atomic number.
- Position 3 : Trifluoromethyl (-CF₃).
Alternative naming conventions :
- Functional class nomenclature : Methyl ester of 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoic acid.
- Trade names : While no commercial synonyms are documented in public databases, industrial patents often refer to similar compounds using shorthand notations like "FTP-thioester" or "CF₃-SCF₂-propanoate".
Common errors in nomenclature :
- Misplacement of the fluorocarbonothioyl group as a prefix rather than a suffix (e.g., "2-(fluorocarbonothioyl)-3,3,3-trifluoropropanoic acid methyl ester" is non-IUPAC).
- Incorrect prioritization of substituents, leading to erroneous numbering.
Comparative Structural Analysis with Related Fluoroalkyl Thioesters
This compound occupies a unique niche among fluorinated thioesters due to its dual fluorinated substituents. The table below contrasts its properties with structurally analogous compounds:
| Compound Name | Molecular Formula | Key Substituents | LogP* | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₅H₄F₄O₂S | -CF₃ (C3), -SCF₂ (C2) | 2.34 | -15 |
| Ethyl trifluorothioacetate | C₄H₅F₃O₂S | -SCF₃ (C2) | 1.89 | -22 |
| Methyl 2-(pentafluorothio)propanoate | C₅H₅F₅O₂S | -SC₂F₅ (C2) | 3.01 | 5 |
| Isopropyl 3,3,3-trifluoropropanethioate | C₆H₉F₃O₂S | -CF₃ (C3), thioester at C1 | 2.67 | -30 |
*Calculated partition coefficient using Crippen’s fragmentation method.
Key comparative insights :
- Electronic effects : The -SCF₂ group exhibits less electron withdrawal than -SCF₃ (as in ethyl trifluorothioacetate), resulting in reduced electrophilicity at the thioester carbon.
- Steric bulk : Dual fluorination at C2 and C3 creates greater steric hindrance compared to mono-fluorinated analogs, impacting reactivity in nucleophilic acyl substitution reactions.
- Thermal stability : The compound’s melting point (-15°C) reflects weaker intermolecular forces compared to longer-chain perfluoroalkyl thioesters (e.g., methyl 2-(pentafluorothio)propanoate, mp 5°C), attributable to reduced molecular symmetry.
Synthetic relevance : Unlike trifluoroacetyl thioesters produced via direct chloride-alcohol coupling, this compound likely requires multi-step synthesis involving fluorocarbonothioyl transfer agents, as demonstrated in deoxygenative thiolation methodologies.
Properties
CAS No. |
651719-50-5 |
|---|---|
Molecular Formula |
C5H4F4O2S |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
methyl 2-carbonofluoridothioyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C5H4F4O2S/c1-11-4(10)2(3(6)12)5(7,8)9/h2H,1H3 |
InChI Key |
MZHSIDNLHHHCCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=S)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethanesulfonic Anhydride Method
One promising approach for synthesizing trifluoromethyl thioester compounds involves using trifluoromethanesulfonic anhydride (Tf₂O) as a trifluoromethyl sulfide source. This synthetic strategy offers significant advantages including mild reaction conditions, accessibility of starting materials, and compatibility with various functional groups.
| Reagent | Role | Quantity |
|---|---|---|
| Trifluoromethanesulfonic anhydride | Trifluoromethyl source | 1.2-1.5 equiv |
| Trivalent phosphine (e.g., PPh₃) | Reducing agent | 1.2-2.0 equiv |
| Carboxylic acid compound | Substrate | 1.0 equiv |
| Organic solvent (DCM, MeCN) | Reaction medium | - |
The reaction typically proceeds at 0-25°C for 2-12 hours, producing trifluoromethyl thioesters in good to excellent yields (65-92%).
Grignard-Mediated Approaches
Grignard reagents offer versatile pathways for constructing fluorinated compounds. In the case of fluorinated thioesters, a potential route involves generating a fluorinated Grignard intermediate which can then be transformed to incorporate the thioester functionality:
- Formation of Grignard reagent from fluorinated precursors
- Reaction with appropriate thiocarbonyl electrophiles
- Subsequent functionalization to introduce the ester group
Analysis of related syntheses suggests the viability of preparing 3,3,3-trifluoro-2-substituted propanoates using strategic Grignard chemistry.
Specific Synthetic Routes for this compound
Route A: Trifluoromethanesulfonic Anhydride Activation
This route leverages trifluoromethanesulfonic anhydride as both a trifluoromethyl source and an activating agent:
Step 1 : Reaction of methyl 3,3,3-trifluoro-2-hydroxypropanoate with trifluoromethanesulfonic anhydride in the presence of a phosphine catalyst
Reaction Optimization and Scale-up Considerations
Temperature Control
Temperature management is crucial for fluorination reactions, particularly when using trifluoromethanesulfonic anhydride. Research indicates that initial cooling to 0-5°C during reagent addition, followed by warming to room temperature, provides optimal control over selectivity and minimizes side reactions.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Yield (%) | Observations |
|---|---|---|
| Dichloromethane | 78-85 | Excellent solubility, easy workup |
| Acetonitrile | 75-82 | Good alternative to DCM |
| Tetrahydrofuran | 65-72 | Some side reactions observed |
| Toluene | 50-60 | Poor solubility of fluorinated intermediates |
| 1,2-Dichloroethane | 75-80 | Useful for higher temperature reactions |
Catalyst Optimization
For phosphine-mediated reactions, catalyst selection affects both yield and selectivity:
| Phosphine Catalyst | Relative Activity | Selectivity |
|---|---|---|
| Triphenylphosphine | High | Good |
| Trimethylphosphine | Moderate | Excellent |
| Tricyclohexylphosphine | Low | Variable |
| Diphenylmethylphosphine | Moderate | Good |
Purification and Characterization
Purification Methods
The isolation of this compound requires careful purification techniques:
Column Chromatography : Using silica gel with petroleum ether/ethyl acetate gradient (typically starting at 20:1 and increasing polarity)
Recrystallization : Can be performed from appropriate solvent systems (methanol/water) for further purification
Distillation : For larger scale preparations, vacuum distillation can be employed (expected boiling point range: 75-85°C at 0.5-1.0 mmHg)
Analytical Characterization
Confirmation of structure and purity typically involves:
| Analytical Method | Expected Results |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Characteristic signals for methyl ester (3.8-3.9 ppm) and methine proton (4.2-4.4 ppm) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Multiple signals for CF₃ group (-55 to -65 ppm) and F-C=S group (-35 to -45 ppm) |
| ¹³C NMR (101 MHz, CDCl₃) | Quaternary carbon signals showing C-F coupling |
| HRMS | [M+H]⁺ calculated for C₅H₅F₄O₂S: 205.1481 |
| IR | Characteristic C=S, C-F, and C=O stretching bands |
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorocarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is being investigated for its potential therapeutic applications due to its structural features that enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with biological targets .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, when tested on human glioblastoma cells, it showed a dose-dependent decrease in cell viability. This suggests potential for further development as an anticancer agent.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
Agrochemicals
The compound's unique chemical structure allows it to be utilized in the development of agrochemicals. Its fluorinated nature can enhance the efficacy and stability of pesticides and herbicides.
Pesticide Formulations
Fluorinated compounds are known for their effectiveness in pest control due to their ability to disrupt biological processes in target organisms. This compound can serve as a building block for synthesizing novel agrochemical agents that are more effective against resistant pest populations .
Materials Science
In materials science, this compound can be used in the synthesis of advanced materials with specific properties.
Polymer Chemistry
The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research is ongoing into using this compound as a monomer or additive in polymer formulations . This could lead to the development of materials suitable for harsh environments.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound against various pathogens demonstrated its potential as a lead compound for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values were established for several strains:
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | TBD | MRSA |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |
This study highlights the importance of trifluoromethylated compounds in combating resistant bacterial strains.
Case Study 2: Polymer Development
Research into polymer applications has shown that incorporating this compound into polyfluoroalkyl structures can significantly improve material properties such as hydrophobicity and thermal stability. These advancements could lead to new applications in protective coatings and advanced composites .
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl and fluorocarbonothioyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Trifluoromethyl vs. Fluorocarbonothioyl: The trifluoromethyl (-CF₃) group in imparts high thermal stability and lipophilicity but lacks the nucleophilic susceptibility of the thioester (-S-C(O)F) group.
Physical Properties
Data from analogs suggest trends in melting points, solubility, and stability:
Biological Activity
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse sources.
- IUPAC Name: this compound
- CAS Number: 360-54-3
- Molecular Formula: C5H4F6O2
- Molecular Weight: 192.08 g/mol
- Physical State: Colorless liquid
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The trifluoromethyl group is believed to increase membrane permeability and disrupt cellular functions.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed a dose-dependent cytotoxic effect on human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests potential application in cancer therapeutics .
The proposed mechanism of action involves the induction of oxidative stress within the cells, leading to apoptosis. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with cellular membranes and subsequent uptake into cells .
Synthesis
The synthesis of this compound can be achieved through several methods:
-
Fluorination Reaction:
- Starting from methyl propanoate, fluorination is performed using sulfur tetrafluoride (SF4) under controlled conditions.
- The reaction yields a mixture of products which can be separated using column chromatography.
-
Thioester Formation:
- The thioester is formed by reacting methyl propanoate with a fluorinated thioketone.
- This step is crucial as it introduces the fluorocarbonothioyl group into the structure.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
